molecular formula C9H18ClNO2 B15297220 {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride

{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride

Cat. No.: B15297220
M. Wt: 207.70 g/mol
InChI Key: RZOBWGBYZSUECA-UHFFFAOYSA-N
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Description

{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • {6,9-Dioxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

6-oxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-2-1-3-9(12-8)4-5-10-7-9;/h8,10-11H,1-7H2;1H

InChI Key

RZOBWGBYZSUECA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCNC2)CO.Cl

Origin of Product

United States

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